molecular formula C11H18FNO8 B1216271 Nadfna CAS No. 85819-28-9

Nadfna

Cat. No.: B1216271
CAS No.: 85819-28-9
M. Wt: 311.26 g/mol
InChI Key: CAYNAADKIUGQOQ-BOHATCBPSA-N
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Description

NADFNA, or N-Acetyl-D-Fructoseamine, is a novel compound with a range of potential applications in a variety of scientific fields. It is a derivative of D-fructoseamine, which is a naturally occurring sugar found in plants and animals. As a result, this compound has been studied extensively as a potential therapeutic agent, as well as for its potential use in laboratory experiments.

Scientific Research Applications

1. Nrf2 Regulatory Network

  • Overview : Nrf2, a transcription factor, regulates the cellular redox status and is influenced by various forms of stress. It contributes to stress adaptation through multiple pathways, including metabolic reprogramming (Hayes & Dinkova-Kostova, 2014).

2. Bioengineered NRF2-siRNA

  • Context : Research on NRF2 regulatory pathways highlights its potential as a therapeutic target. Bioengineered siRNA against NRF2 in cancer cells improves chemosensitivity, suggesting NRF2's role in cellular defense against oxidative stress (Li et al., 2018).

3. NADH-Dependent Reduced Ferredoxin: NADP+ Oxidoreductase

  • Details : This study focuses on an enzyme (Nfn) which is vital in microbial metabolism, particularly in anaerobic bacteria and archaea. Nfn plays a crucial role in redox processes and energy coupling, with potential applications in metabolic engineering (Liang, Huang, & Wang, 2019).

Properties

IUPAC Name

(4S,5R,6R,7S,8S)-5-acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYNAADKIUGQOQ-BOHATCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CF)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CF)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235096
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85819-28-9
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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